(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one
Description
The compound (5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one is a structurally complex steroidal derivative featuring a spiro[1,3-dioxolane] moiety fused to a cyclopenta[a]phenanthrene backbone. This compound is distinguished by its acetyl, hydroxyl, and methyl substituents at positions 17', 11', and 10'/13', respectively. Its synthesis likely involves palladium-catalyzed coupling or oxidative C–H activation strategies, as seen in related compounds .
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one |
InChI |
InChI=1S/C23H34O5/c1-13(24)16-6-7-17-15-5-4-14-10-23(27-8-9-28-23)12-19(26)22(14,3)20(15)18(25)11-21(16,17)2/h14-18,20,25H,4-12H2,1-3H3/t14-,15+,16-,17+,18-,20-,21-,22-/m1/s1 |
InChI Key |
WFVNJFCMHPDSFZ-RDUKLKAISA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(C(=O)CC5(C4)OCCO5)C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4C3(C(=O)CC5(C4)OCCO5)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the spiro[1,3-dioxolane] ring and the introduction of the acetyl and hydroxy functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The spiro[1,3-dioxolane] ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure and functional groups allow it to bind to these targets and modulate their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Comparisons
The compound shares its cyclopenta[a]phenanthrene core with several steroids and synthetic derivatives. Key structural analogs include:
Key Observations :
- Compared to non-acetylated analogs (e.g., ), the 17'-acetyl group may enhance lipophilicity, impacting membrane permeability .
Spectral and Crystallographic Data
- NMR: The spiro[1,3-dioxolane] moiety would produce distinct δ 4.0–5.0 ppm signals (1H) for the dioxolane protons, absent in non-spiro compounds (e.g., ’s alkyne derivatives) .
- Crystallography : Related spiro steroids () show planar cyclopenta[a]phenanthrene cores with axial spiro substituents, likely mirrored in the target compound .
Biological Activity
Overview of the Compound
The compound is a complex organic molecule characterized by a spiro structure that incorporates a dioxolane moiety and a cyclopenta[a]phenanthrene framework. This structural complexity suggests potential for diverse biological activities.
Chemical Structure
- IUPAC Name : (5'R,8'S,9'S,10'S,11'R,13'S,14'S,17'S)-17'-acetyl-11'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthrene]-1'-one
- Molecular Formula : C27H38O4
- Molecular Weight : 426.58 g/mol
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. The presence of hydroxyl and acetyl groups can enhance the interaction with biological targets such as enzymes involved in cancer progression. For instance:
- Mechanism of Action : Compounds with hydroxyl groups can act as inhibitors of specific kinases or transcription factors that are crucial for tumor growth.
- Case Study : A study on related compounds demonstrated that modifications at the hydroxyl and acetyl positions could lead to increased cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The spirodioxolane structure has been associated with antimicrobial activity. Compounds with this framework have shown effectiveness against various bacterial strains.
- Mechanism : The dioxolane ring may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
- Research Findings : In vitro studies have shown that derivatives of similar compounds possess broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Compounds similar to the one described have been reported to exhibit anti-inflammatory properties.
- Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Case Studies : Research has shown that certain derivatives can significantly reduce inflammation in animal models of arthritis.
Summary of Biological Activities
Related Compounds and Their Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antitumor | |
| Compound B | Antimicrobial | |
| Compound C | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
